molecular formula C20H23N7O2 B12249084 9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12249084
M. Wt: 393.4 g/mol
InChI Key: NXCUTEWZXWNTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. The presence of the pyridine-3-carbonyl group and the octahydropyrrolo[3,4-c]pyrrol moiety adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps, typically starting with the preparation of the purine base. The synthetic route may include:

    Formation of the Purine Base: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-methoxyethyl Group: This step involves the alkylation of the purine base using 2-methoxyethyl halides in the presence of a base.

    Attachment of the Pyridine-3-carbonyl Group: This can be done through acylation reactions using pyridine-3-carbonyl chloride.

    Formation of the Octahydropyrrolo[3,4-c]pyrrol Moiety: This step may involve cyclization reactions under specific conditions to form the desired ring structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine base, using reagents like halides or amines.

    Acylation: The compound can undergo acylation reactions to introduce acyl groups at specific positions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The purine base makes it a candidate for studies related to nucleotides and nucleic acids.

    Medicine: Its structural features may make it useful in the development of pharmaceuticals, particularly those targeting nucleic acid-related processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine would depend on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds include other purine derivatives with various substituents Compared to these compounds, 9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is unique due to its specific combination of functional groups and ring structures

Some similar compounds include:

    Adenine: A simpler purine derivative found in DNA and RNA.

    Guanine: Another purine derivative with different functional groups.

    Caffeine: A methylated purine derivative with stimulant properties.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C20H23N7O2/c1-29-6-5-25-13-24-17-18(25)22-12-23-19(17)26-8-15-10-27(11-16(15)9-26)20(28)14-3-2-4-21-7-14/h2-4,7,12-13,15-16H,5-6,8-11H2,1H3

InChI Key

NXCUTEWZXWNTGW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.